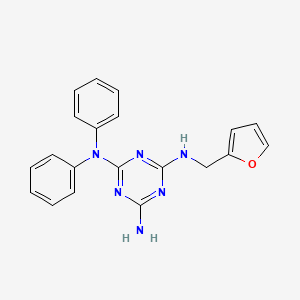
N~4~-(2-furylmethyl)-N~2~,N~2~-diphenyl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(2-furylmethyl)-N~2~,N~2~-diphenyl-1,3,5-triazine-2,4,6-triamine, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used in scientific research applications. It has been found to possess a broad spectrum of antibacterial, antifungal, and antiprotozoal activities, making it a valuable tool in the field of microbiology.
Mecanismo De Acción
Furazolidone works by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms. It has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Furazolidone has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have antidepressant and anxiolytic effects. It has also been found to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furazolidone is a valuable tool in the field of microbiology due to its broad spectrum of antibacterial, antifungal, and antiprotozoal activities. It is relatively easy to synthesize and has been extensively studied, making it a well-understood compound. However, its use is limited by its potential toxicity and side effects, and it is not recommended for use in humans.
Direcciones Futuras
There are several potential future directions for research involving Furazolidone. One area of interest is the development of new derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanisms of action of Furazolidone and its derivatives, which could lead to the development of new treatments for various diseases. Additionally, the use of Furazolidone in combination with other drugs could be explored, as it has been found to enhance the activity of certain antibiotics.
Métodos De Síntesis
Furazolidone can be synthesized through the condensation of 2-nitro-4-(2-furyl) pyridine with aniline in the presence of a reducing agent such as iron powder. The resulting product is then purified through recrystallization to obtain pure Furazolidone.
Aplicaciones Científicas De Investigación
Furazolidone has been extensively used in scientific research applications to study the mechanisms of action of various microorganisms. It has been found to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus. It has also been found to be effective against fungi and protozoa, such as Candida albicans and Giardia lamblia.
Propiedades
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c21-18-23-19(22-14-17-12-7-13-27-17)25-20(24-18)26(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H3,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPILHNILLWQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NCC4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)
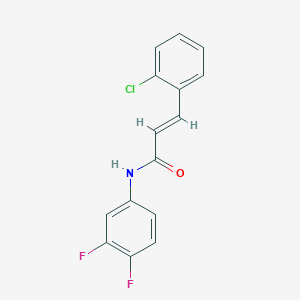
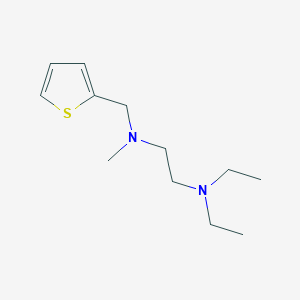
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
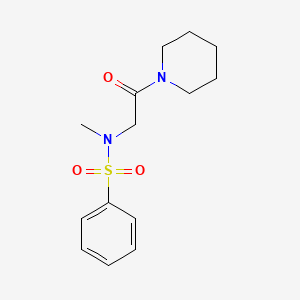
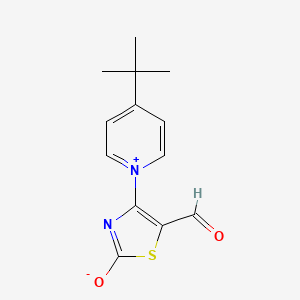
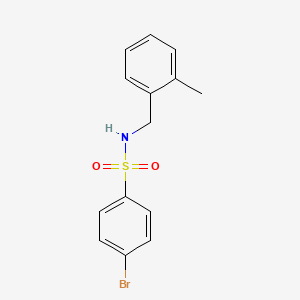
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)